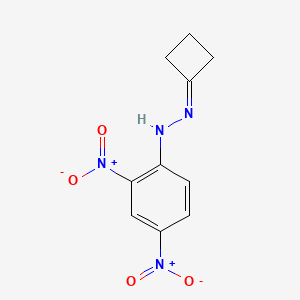

1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine

Description

1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine is a hydrazone derivative characterized by a cyclobutylidene moiety conjugated with a 2,4-dinitrophenyl group. These compounds are typically synthesized via condensation reactions between 2,4-dinitrophenylhydrazine and ketones or aldehydes, forming stable hydrazone linkages with diverse substituents. Their structural uniqueness arises from variations in the carbonyl-derived moiety (e.g., cyclic or aromatic groups), which influence physical properties, molecular interactions, and functional applications .

Properties

CAS No. |

3349-70-0 |

|---|---|

Molecular Formula |

C10H10N4O4 |

Molecular Weight |

250.21 g/mol |

IUPAC Name |

N-(cyclobutylideneamino)-2,4-dinitroaniline |

InChI |

InChI=1S/C10H10N4O4/c15-13(16)8-4-5-9(10(6-8)14(17)18)12-11-7-2-1-3-7/h4-6,12H,1-3H2 |

InChI Key |

HWUYWULBKFCTDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1 |

Origin of Product |

United States |

Preparation Methods

Overview

2,4-Dinitrophenylhydrazine is commonly prepared by nucleophilic substitution of 2,4-dinitrochlorobenzene with hydrazine hydrate under reflux conditions in ethanol. This method yields high purity 2,4-DNPH, which is critical for the subsequent hydrazone formation.

Detailed Method (Based on Patent CN105566152A)

Step 1: Dissolution and Filtration

- Dissolve 2,4-dinitrochlorobenzene in 95% ethanol.

- Add a small amount of granular activated carbon (GAC) to remove impurities.

- Heat the mixture to boiling to ensure complete dissolution.

- Perform hot filtration to remove carbon and insolubles.

Step 2: Reaction with Hydrazine Hydrate

- Transfer the filtrate to a reflux apparatus.

- Add hydrazine hydrate in an amount corresponding to 20-50% of the expected weight of 2,4-DNPH.

- Allow the mixture to stand for 10 minutes.

- Maintain reflux for 1 hour to complete the substitution reaction.

- A red crystalline precipitate of 2,4-DNPH forms during reflux.

Step 3: Crystallization and Purification

- Cool the reaction mixture to 50-55°C to facilitate crystallization.

- Filter the red crystals.

- Wash the crystals 2-5 times with anhydrous ethanol to remove impurities.

- Dry the product at 20-40°C.

Yields and Advantages

- The method achieves yields of 98-100%.

- The increased hydrazine hydrate dosage and controlled feed rate improve reaction efficiency and product purity.

- The process is gentle, avoids harsh conditions, and ensures minimal impurities.

Summary Table: Preparation of 2,4-Dinitrophenylhydrazine

| Step | Conditions | Outcome |

|---|---|---|

| Dissolution | 2,4-dinitrochlorobenzene in 95% ethanol + GAC, heat to boil | Clear solution, impurity removal |

| Reaction | Add hydrazine hydrate (20-50% wt), reflux 1 hour | Red crystalline precipitate forms |

| Crystallization | Cool to 50-55°C, filter, wash with anhydrous ethanol | Purified 2,4-DNPH crystals |

| Drying | 20-40°C | Dry, high purity product |

| Yield | 98-100% | High yield and purity |

Preparation of 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine

Reaction Principle

The target compound is formed by condensation of 2,4-dinitrophenylhydrazine with cyclobutanone. This is a typical hydrazone formation involving nucleophilic addition of the hydrazine amino group to the carbonyl carbon of cyclobutanone, followed by elimination of water.

General Procedure

-

- 2,4-Dinitrophenylhydrazine (prepared as above)

- Cyclobutanone (ketone substrate)

- Acid catalyst (optional, e.g., acetic acid)

- Solvent: ethanol or methanol

-

- Dissolve 2,4-dinitrophenylhydrazine in ethanol.

- Add cyclobutanone dropwise to the solution under stirring.

- Add a catalytic amount of acid to facilitate the condensation.

- Stir the reaction mixture at room temperature or slightly elevated temperature (~40-60°C) for 1-3 hours.

- Monitor the reaction progress by TLC or spectrophotometric methods.

- Upon completion, cool the reaction mixture to precipitate the hydrazone.

- Filter the solid product, wash with cold ethanol, and dry under vacuum.

Characterization and Purity

- The hydrazone typically forms as a crystalline solid with characteristic color (often yellow to orange).

- Purity can be confirmed by melting point, IR spectroscopy (C=N stretch), and NMR.

- The yield depends on reaction conditions but generally ranges from 80-95%.

Research Outcomes and Analytical Data

Spectrophotometric Analysis

- 2,4-Dinitrophenylhydrazine derivatives show characteristic absorption peaks due to the conjugated system.

- The hydrazone formation shifts absorption maxima, useful for monitoring reaction progress.

Reaction Optimization

- Increasing hydrazine hydrate dosage in 2,4-DNPH synthesis improves yield and purity.

- Controlled addition rates prevent excessive reaction vigor and side reactions.

- Washing and crystallization temperatures affect impurity removal.

Summary Table: Comparison of Preparation Parameters for 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine

| Parameter | Typical Condition | Effect on Product |

|---|---|---|

| Solvent | Ethanol or Methanol | Good solubility and reaction medium |

| Catalyst | Acetic acid (catalytic amount) | Accelerates hydrazone formation |

| Reaction Temperature | Room temperature to 60°C | Balances rate and selectivity |

| Reaction Time | 1-3 hours | Complete conversion |

| Product Isolation | Cooling and filtration | High purity crystalline product |

| Yield | 80-95% | Efficient synthesis |

Chemical Reactions Analysis

1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of sensors and other analytical tools due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can be utilized in various catalytic and analytical applications. The presence of the dinitrophenyl group allows for specific interactions with biological molecules, potentially leading to its biological activities.

Comparison with Similar Compounds

Key Observations :

- Cycloalkylidene vs. Aromatic Groups : Cyclic substituents like cyclopentylidene or cyclobutylidene introduce steric constraints and alter molecular planarity compared to aromatic groups (e.g., benzylidene). This impacts crystal packing and stability via variations in intermolecular interactions such as C–H···π or N–H···O bonds .

Molecular Interactions and Stability

Crystallographic studies of analogous compounds reveal:

- Intramolecular Hydrogen Bonding : Stabilizes the hydrazone tautomer, as seen in 1-(2,4-dinitrophenyl)-2-(tetrahydronaphthalen-1-ylidene)hydrazine, where N–H···O bonds reduce torsional strain .

- Intermolecular Interactions: C–H···O and π-stacking interactions dominate in derivatives like benzophenone hydrazone, contributing to dense crystal packing and high thermal stability .

Challenges and Limitations

- Thermal Stability : Cyclic substituents like cyclopentylidene may compromise stability compared to rigid aromatic groups, as seen in the high melting points (250–255°C) of p-tolyl derivatives .

Biological Activity

1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine is a compound synthesized from 2,4-dinitrophenylhydrazine (DNPH) and cyclobutanone. This compound belongs to a class of hydrazones, which are known for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.

Synthesis

The synthesis of 1-cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine involves the reaction of 2,4-dinitrophenylhydrazine with cyclobutanone in an ethanol solvent. The resulting product is characterized by its unique structural features that contribute to its biological activity.

Antioxidant Activity

Research indicates that DNPH and its derivatives exhibit significant antioxidant properties. The antioxidant activity can be measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which evaluates the ability of compounds to scavenge free radicals. 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine may demonstrate enhanced antioxidant activity due to the electron-withdrawing effects of the dinitrophenyl group.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| DNPH | 45% |

| 1-Cyclobutylidene-2-(DNPH) | TBD |

Antimicrobial Activity

Hydrazones derived from DNPH have shown promising antimicrobial properties. Studies have indicated that various substituted hydrazones exhibit inhibitory effects against bacterial strains. The structure-activity relationship suggests that modifications in the hydrazone structure can enhance antimicrobial efficacy.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| DNPH | E. coli | 15 |

| 1-Cyclobutylidene-2-(DNPH) | TBD | TBD |

Study on Antifungal Activity

A recent study synthesized a series of diarylhydrazones from DNPH and tested their antifungal activity against various fungal strains. Preliminary results showed that certain derivatives exhibited significant antifungal potency, suggesting that 1-cyclobutylidene-2-(DNPH) could possess similar properties.

Protein Carbonylation Studies

In biochemical assays, DNPH is commonly used to detect carbonylated proteins as it reacts with carbonyl groups to form stable hydrazones. This property can be leveraged in studying oxidative stress and related diseases where protein carbonylation plays a critical role.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via condensation of (2,4-dinitrophenyl)hydrazine with cyclobutanone in refluxing ethanol (3–4 hours at 348 K). Key parameters include stoichiometric equivalence (1:1 molar ratio), solvent polarity (ethanol enhances nucleophilic attack), and reaction time to maximize yield (~85%) while minimizing side products like unreacted hydrazine. Recrystallization in tetrahydrofuran (THF) is critical for obtaining X-ray-quality crystals .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- IR Spectroscopy : Identifies N–H stretches (~3200 cm⁻¹) and nitro group vibrations (asymmetric NO₂ at ~1530 cm⁻¹, symmetric NO₂ at ~1350 cm⁻¹) .

- NMR : H NMR confirms hydrazine NH protons (δ 10–12 ppm) and cyclobutylidene protons (δ 2.5–3.5 ppm). C NMR detects the hydrazone C=N bond (~160 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 265) validate the molecular formula (C₁₀H₁₀N₄O₄) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

- Methodological Answer : X-ray crystallography reveals stabilization via:

- N–H⋯O Hydrogen Bonds : Between hydrazine NH and nitro O atoms (distance ~2.8 Å) .

- π–π Stacking : Between aromatic rings (centroid distances ~3.6 Å), contributing to non-centrosymmetric packing, relevant for nonlinear optical (NLO) applications .

- C–H⋯N Interactions : Cyclobutyl C–H groups interact with hydrazine N atoms (angle ~101°), enhancing lattice energy . Disorder in cyclobutylidene moieties requires refinement with restraints (e.g., SIMU in SHELXL) .

Q. What strategies mitigate conflicting spectroscopic data when analyzing hydrazine derivatives?

- Methodological Answer :

- Dynamic NMR : Resolves tautomerism (e.g., keto-enol equilibria) in hydrazones by variable-temperature studies.

- DFT Calculations : Predict vibrational frequencies and NMR chemical shifts to cross-validate experimental data .

- Multi-Technique Correlation : Combine X-ray data (bond lengths/angles) with IR/NMR to resolve ambiguities (e.g., distinguishing nitro vs. azo groups) .

Q. How can the hydrazine moiety be functionalized for targeted applications (e.g., catalysis or bioactivity)?

- Methodological Answer :

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., –NO₂) at para positions to enhance reactivity toward nucleophiles .

- Coordination Chemistry : Use the hydrazine N atoms as ligands for transition metals (e.g., Cu²⁺ or Fe³⁺) to design catalysts or sensors .

- Schiff Base Formation : React with aldehydes/ketones to generate hydrazone derivatives for studying enzyme inhibition or antimicrobial activity .

Experimental Design & Safety

Q. What precautions are critical when handling 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine in the lab?

- Methodological Answer :

- Hazard Mitigation : Wear PPE (gloves, goggles) due to nitro group toxicity (H302, H315) and hydrazine flammability (H335) .

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to light or moisture to preserve crystallinity .

- Waste Disposal : Neutralize with dilute HCl before disposal to reduce environmental toxicity .

Data Contradiction & Resolution

Q. How should researchers address discrepancies between computational and experimental bond lengths in crystallographic studies?

- Methodological Answer :

- Refinement Protocols : Apply restraints (e.g., DFIX in SHELXL) to disordered regions (e.g., cyclobutylidene groups) using reference data from Cambridge Structural Database .

- Error Analysis : Compare R-factors (<0.05 for reliable data) and check for thermal motion artifacts (ADP values >0.1 Ų indicate disorder) .

Application-Oriented Research

Q. What advanced characterization methods evaluate the compound’s potential in nonlinear optics (NLO)?

- Methodological Answer :

- Hyper-Rayleigh Scattering : Measures second-harmonic generation (SHG) efficiency in powdered samples.

- DFT-Based Polarizability Calculations : Predict first hyperpolarizability (β) using Gaussian09 with B3LYP/6-31G(d) basis set .

- Kurtz-Perry Test : Quantifies SHG intensity relative to urea, confirming non-centrosymmetric crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.